3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-b]pyridazine: Known for its use in medicinal chemistry with distinct pharmacological properties.
Imidazo[1,5-a]quinoline: Exhibits unique chemical reactivity and applications in various fields.
Uniqueness
3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its specific substitution pattern and the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-7-6-17-8-10(15-9-17)13-16-12(14(19)20)11-4-2-3-5-18(11)13/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTYBEKBRABJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)C2=NC(=C3N2C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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